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4-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitrobenzoic acid

Catalog No.
S11508956
CAS No.
M.F
C18H19N3O5
M. Wt
357.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitrobenzo...

Product Name

4-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitrobenzoic acid

IUPAC Name

4-[4-(2-methoxyphenyl)piperazin-1-yl]-3-nitrobenzoic acid

Molecular Formula

C18H19N3O5

Molecular Weight

357.4 g/mol

InChI

InChI=1S/C18H19N3O5/c1-26-17-5-3-2-4-15(17)20-10-8-19(9-11-20)14-7-6-13(18(22)23)12-16(14)21(24)25/h2-7,12H,8-11H2,1H3,(H,22,23)

InChI Key

TZLGMKLNNREXRR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=C(C=C(C=C3)C(=O)O)[N+](=O)[O-]

4-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitrobenzoic acid is a chemical compound characterized by its unique structure, which includes a piperazine ring, a methoxyphenyl group, and a nitrobenzoic acid moiety. This compound is notable for its potential therapeutic applications, particularly in the field of pharmaceuticals. The combination of the piperazine ring and the aromatic substituents may contribute to its biological activity, making it a subject of interest in medicinal chemistry.

Due to the presence of functional groups:

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of palladium on carbon.
  • Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Hydrolysis: The carboxylic acid group can undergo hydrolysis under acidic or basic conditions, leading to the formation of different derivatives.

These reactions highlight the compound's versatility in synthetic chemistry and its potential for modification to enhance biological activity or selectivity.

The biological activity of 4-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitrobenzoic acid has been studied primarily for its interactions with various receptors. It is believed to act as a ligand for specific G-protein-coupled receptors, which play critical roles in signal transduction pathways. The presence of the methoxy group may influence its affinity and selectivity for these targets, potentially leading to therapeutic effects in conditions such as anxiety or depression.

The synthesis of 4-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitrobenzoic acid typically involves several steps:

  • Formation of the Piperazine Ring: The piperazine ring can be synthesized from ethylenediamine and dihaloalkanes under basic conditions.
  • Substitution with Methoxyphenyl Group: The piperazine derivative is then reacted with 2-methoxyphenyl halide in the presence of a base.
  • Nitration: Benzoic acid is nitrated using a mixture of concentrated sulfuric and nitric acids to introduce the nitro group.
  • Coupling Reaction: Finally, the methoxyphenyl-substituted piperazine is coupled with 3-nitrobenzoic acid using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

These methods can be optimized for yield and purity, making them suitable for both laboratory-scale and industrial production.

4-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitrobenzoic acid has several applications:

  • Pharmaceutical Research: It serves as a building block for developing new drugs targeting neurological disorders.
  • Biochemical Studies: The compound is used to investigate receptor interactions and signaling pathways.
  • Material Science: Its unique structure may allow for applications in creating novel materials with specific properties.

Research into the interaction profiles of 4-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitrobenzoic acid has indicated potential binding to various receptors involved in neurotransmission. Studies suggest that it may modulate receptor activity, influencing physiological responses such as mood regulation and anxiety levels. Understanding these interactions is crucial for developing targeted therapies that minimize side effects while maximizing efficacy.

Several compounds share structural similarities with 4-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitrobenzoic acid:

Compound NameStructural FeaturesUnique Aspects
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzoic acidSimilar piperazine and methoxy groupsDifferent nitro position
Methyl 4-[4-(4-bromobenzoyl)piperazin-1-yl]-3-nitrobenzoateBromine substitution instead of methoxyDifferent halogen affects reactivity
Methyl 4-[4-(4-chlorobenzoyl)piperazin-1-yl]-3-nitrobenzoateChlorine substitutionVarying biological activity due to halogen type

Uniqueness

The uniqueness of 4-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitrobenzoic acid lies in its specific combination of functional groups, particularly the methoxy substitution on the phenyl ring and the positioning of the nitro group. These features may enhance its binding affinity to certain receptors compared to similar compounds, potentially leading to distinct pharmacological profiles and therapeutic applications.

XLogP3

3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

357.13247072 g/mol

Monoisotopic Mass

357.13247072 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

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